1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Overview
Description
“1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine” is a chemical compound . It is a derivative of piperidones, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including “1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine”, are synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
The molecule contains a total of 45 bond(s). There are 21 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic) and 1 sulfone(s) .Chemical Reactions Analysis
Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Physical And Chemical Properties Analysis
The molecular weight of “1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine” is 268.38 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
- Application in Antibacterial Compounds : Studies have demonstrated the use of compounds related to 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine in the synthesis of antibacterial agents. Microwave-assisted synthesis methods have been developed to create piperidine-containing pyrimidine imines and thiazolidinones, which exhibit antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Kinetics and Reaction Mechanism Studies
- Kinetic and Mechanistic Insights : Research has focused on understanding the kinetics and mechanisms of reactions involving piperidine derivatives. This includes studies on reactions with other compounds like trifluoro-2,2-bis-(4-nitrophenyl)ethane and phenyl 4-nitrophenyl thionocarbonates, providing valuable insights into reaction rates and mechanisms (Jarczewski, Schroeder, & Dworniczak, 1986).
Enzyme Inhibition Properties
- Enzyme Inhibition for Therapeutic Applications : Piperidine derivatives have been explored for their enzyme inhibition properties, relevant in the treatment of diseases like Alzheimer’s and diabetes mellitus. Studies have synthesized and characterized novel azinane triazole-based derivatives as effective inhibitors of enzymes like acetylcholinesterase and α-glucosidase (Asif et al., 2022).
Synthesis and Characterization of Piperidine Derivatives
- Synthetic Methods and Compound Characterization : Research has been conducted on the synthesis and characterization of various piperidine derivatives, assessing their structural and physical properties. This includes the synthesis of 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives and their potential therapeutic uses (Expert Opinion on Therapeutic Patents, 2002).
Hydrogen-Bonding Patterns in Enaminones
- Hydrogen Bonding and Crystal Structure : Studies have examined the hydrogen-bonding patterns in enaminones, including piperidine analogues. This research is crucial in understanding the molecular and crystal structure of these compounds, which has implications in various fields of chemistry (Balderson et al., 2007).
Biological Studies
- Biological Activity Analysis : Some research focuses on synthesizing piperidine derivatives and analyzing their biological activities. This includes studies on the biological properties of compounds like N-(2,4-Dinitro-phenyl)-N’-(2,3,5,6-tetraphenyl-piperidin-4-ylidine)-hydrazine, assessing their potential applications in medicinal chemistry (Mubarak, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4-ethylsulfonylphenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-18(16,17)13-5-3-12(4-6-13)15-9-7-11(14)8-10-15/h3-6,11H,2,7-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJLUYBQOQKLDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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